
3,4-Diphenylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diphenylisoxazole is a heterocyclic compound with the molecular formula C15H11NO. It is a member of the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of drugs with various biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenylisoxazole typically involves the cycloaddition reaction of dipolarophiles with nitrile oxides. One common method is the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over a Cu/Al2O3 surface under ball-milling conditions . This method is solvent-free and allows for the synthesis of isoxazoles in moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and scalable, making them suitable for large-scale production.
化学反应分析
Types of Reactions
3,4-Diphenylisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the isoxazole ring.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents to the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups to the phenyl rings .
科学研究应用
3,4-Diphenylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of corrosion inhibitors for metals.
作用机制
The mechanism of action of 3,4-Diphenylisoxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is linked to the inhibition of bacterial histidine kinases by binding to the ATP-binding domain, which shares high similarity to the ATPase domain of eukaryotic heat shock protein 90 (HSP90) . This interaction disrupts essential bacterial processes, leading to growth inhibition.
相似化合物的比较
Similar Compounds
3,5-Diphenylisoxazole: Another isoxazole derivative with similar structural features but different substitution patterns.
4,5-Diphenylisoxazole: Similar to 3,4-Diphenylisoxazole but with substitutions at different positions on the isoxazole ring.
1-Benzyl-4-phenyl-1H-1,2,3-triazole: A triazole compound with similar applications in corrosion inhibition.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in various fields of research .
属性
CAS 编号 |
7467-78-9 |
|---|---|
分子式 |
C15H11NO |
分子量 |
221.25 g/mol |
IUPAC 名称 |
3,4-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-17-16-15(14)13-9-5-2-6-10-13/h1-11H |
InChI 键 |
UAVZKRLWYOSHHP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CON=C2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


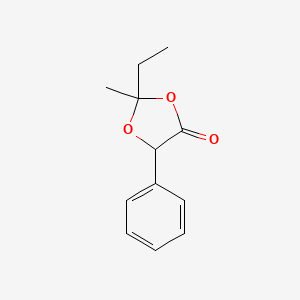
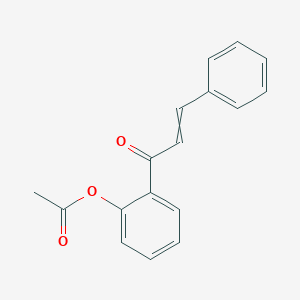
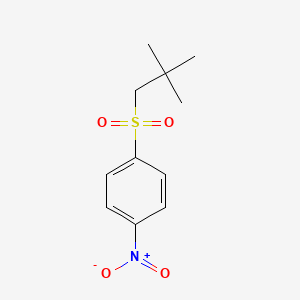
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)


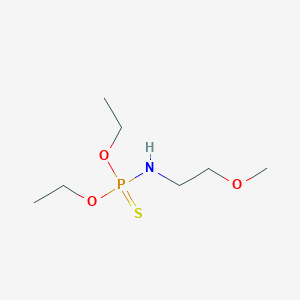
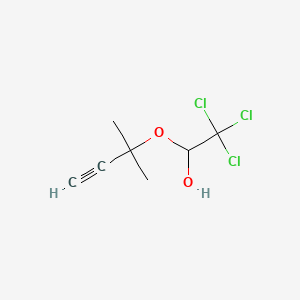
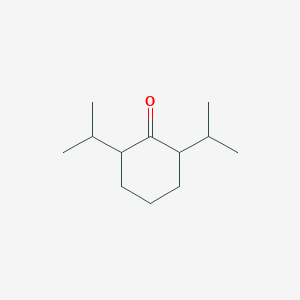

![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
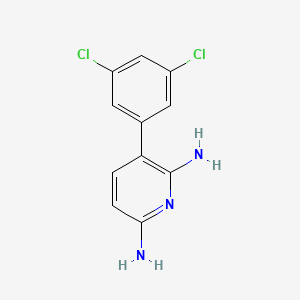
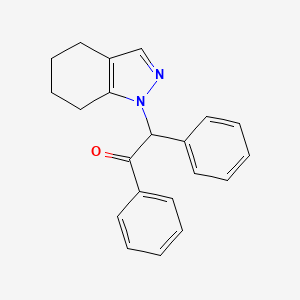
![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)
